ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a cyclohexene ring. Key structural motifs include:
- 4,5,6,7-Tetrahydro-1-benzothiophene: A bicyclic system providing rigidity and planar aromaticity.
- Ethyl ester group: Enhances solubility in organic solvents and influences bioavailability.
- Triazole-sulfanylacetyl linker: The 3-amino-1H-1,2,4-triazole moiety introduces hydrogen-bonding capacity via the amino group, while the sulfanyl group contributes to redox activity and metal coordination .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-2-23-13(22)11-8-5-3-4-6-9(8)25-12(11)17-10(21)7-24-15-18-14(16)19-20-15/h2-7H2,1H3,(H,17,21)(H3,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWWZTHBBHRQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the Benzothiophene Moiety: The benzothiophene ring can be introduced through a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride.
Coupling Reactions: The triazole and benzothiophene moieties are then coupled using a suitable linker, such as an amino acid derivative, under peptide coupling conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the triazole ring can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates a triazole moiety, which is known for its diverse biological activities. Triazoles have been extensively studied for their roles in drug design and development due to their ability to interact with biological targets effectively.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-triazole structure have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of sulfanyl and benzothiophene groups may enhance these effects through synergistic mechanisms .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound has shown potential as an antibacterial and antifungal agent. Studies have reported that triazoles can disrupt the cell membrane integrity of pathogens, leading to cell death. The specific combination of functional groups in this compound may further augment its antimicrobial efficacy .
Anticonvulsant Effects
The anticonvulsant activity of triazole derivatives is another area of interest. Research has highlighted that certain triazoles can modulate voltage-gated sodium channels (VGSC), which are critical in the pathophysiology of epilepsy. The unique structural features of ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to its potential as a therapeutic agent for seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. Various synthetic methodologies have been explored to optimize yield and purity. For example, microwave-assisted synthesis has been employed to improve reaction times and efficiency in producing triazole derivatives .
Analytical Techniques
Characterization of the compound is conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the presence of functional groups critical for biological activity .
Case Studies
Several studies have documented the biological evaluation of similar triazole-containing compounds:
These studies underscore the therapeutic potential of triazole derivatives similar to this compound.
Mechanism of Action
The mechanism of action of ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for carboxylic acids or amides, allowing the compound to mimic the natural substrates of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-({[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
This analog replaces the 3-amino-1,2,4-triazole with a 1-phenyl-1H-tetrazole group. Key differences include:
| Property | Target Compound | Tetrazole Analog |
|---|---|---|
| Heterocyclic Core | 1,2,4-Triazole with amino group (-NH₂) | Tetrazole with phenyl substituent (-C₆H₅) |
| Hydrogen-Bonding Capacity | High (amino group acts as donor/acceptor) | Low (phenyl group is non-polar; tetrazole N-atoms may act as weak acceptors) |
| Electronic Effects | Electron-rich due to amino group | Electron-withdrawing phenyl group modifies tetrazole’s electron density |
| Lipophilicity | Moderate (polar amino group reduces logP) | Higher (phenyl group increases logP) |
Implications :
- The target compound’s amino group enhances solubility and participation in hydrogen-bond networks, critical for crystal engineering or receptor binding .
- The phenyltetrazole analog’s increased lipophilicity may improve membrane permeability but reduce aqueous solubility.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
While structurally distinct, sulfonylureas share functional groups (e.g., triazine rings, sulfonyl linkers) that enable herbicidal activity via acetolactate synthase inhibition. Differences include:
- Core Structure : Sulfonylureas use a triazine ring, whereas the target compound employs a benzothiophene-triazole system.
Hydrogen-Bonding and Crystallographic Analysis
The amino-triazole group in the target compound facilitates robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis . In contrast, the phenyltetrazole analog’s lack of strong hydrogen-bond donors likely results in weaker intermolecular interactions, affecting crystallization behavior. Computational tools like SHELXL and ORTEP-3 are critical for validating these structural features, ensuring accurate refinement of bond lengths and angles.
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound that combines the pharmacologically significant 1,2,4-triazole and benzothiophene scaffolds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
The compound's structure can be broken down into several key components:
- Benzothiophene moiety : Known for its diverse biological activities.
- 1,2,4-Triazole : Recognized for antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical formula for the compound is . Its IUPAC name is this compound.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Compounds containing the 1,2,4-triazole ring have been shown to possess potent antifungal properties against various strains of fungi. A study highlighted that triazole derivatives demonstrated effective inhibition against Candida albicans and Aspergillus species with minimum inhibitory concentrations (MICs) ranging from 0.05 to 8 μg/mL depending on the specific derivative tested .
Antibacterial Activity
The compound's benzothiophene core contributes to its antibacterial potential:
- In vitro Studies : The compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .
Anticancer Properties
The triazole component has been associated with anticancer activities:
- Mechanism of Action : Triazoles have been reported to inhibit certain enzymes involved in cancer cell proliferation. For example, studies have shown that compounds with similar structures can inhibit tubulin polymerization and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of ethyl 2-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is crucial for optimizing its biological activity:
- Substituent Effects : Variations in the substituents on the triazole and benzothiophene rings significantly influence the compound's potency. For instance, electron-donating groups on the phenyl ring enhance antibacterial activity .
Case Studies
Several studies have explored similar compounds with promising results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
